molecular formula C10H14KNO3 B2794070 Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate CAS No. 2243512-48-1

Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate

Cat. No. B2794070
CAS RN: 2243512-48-1
M. Wt: 235.324
InChI Key: ZIRYWCMNVMGGHP-UHFFFAOYSA-M
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Description

Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 2243512-48-1 . It has a molecular weight of 235.32 . The compound is typically stored at 4 degrees Celsius and is usually in the form of an oil .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H15NO3.K/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14;/h8H,1,3-6H2,2H3,(H,13,14);/q;+1/p-1 . This indicates that the compound consists of a piperidine ring with a carboxylate group and a 2-methylprop-2-enoyl group attached. The potassium ion is associated with the compound through ionic bonding.


Physical And Chemical Properties Analysis

Potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate is an oil at room temperature . It is stored at 4 degrees Celsius .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

potassium;1-(2-methylprop-2-enoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.K/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14;/h8H,1,3-6H2,2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRYWCMNVMGGHP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N1CCC(CC1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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